6-(Pyrimidin-2-ylthio)tetrazolo[1,5-b]pyridazine
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Overview
Description
2-PYRIMIDINYL [1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL SULFIDE: is a complex heterocyclic compound that features a unique combination of pyrimidine, tetrazole, and pyridazine rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PYRIMIDINYL [1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL SULFIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrimidine and pyridazine derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-PYRIMIDINYL [1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL SULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-PYRIMIDINYL [1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL SULFIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-PYRIMIDINYL [1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL SULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure, used as a CDK2 inhibitor in cancer research.
Uniqueness
2-PYRIMIDINYL [1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL SULFIDE is unique due to its combination of pyrimidine, tetrazole, and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H5N7S |
---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
6-pyrimidin-2-ylsulfanyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C8H5N7S/c1-4-9-8(10-5-1)16-7-3-2-6-11-13-14-15(6)12-7/h1-5H |
InChI Key |
PZIUTTXXEMKVOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SC2=NN3C(=NN=N3)C=C2 |
solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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